Cas no 20158-69-4 (2-(N-benzyl4-methylbenzenesulfonamido)acetic acid)

2-(N-Benzyl-4-methylbenzenesulfonamido)acetic acid is a sulfonamide derivative featuring a benzyl-substituted tosyl group linked to a carboxylic acid moiety. This compound is of interest in synthetic organic chemistry due to its dual functional groups, which enable its use as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The benzylic and tosyl groups enhance reactivity in nucleophilic substitution and coupling reactions, while the acetic acid moiety allows for further derivatization. Its well-defined structure and stability under standard conditions make it a reliable building block for constructing complex molecules. The compound is typically handled under controlled conditions to ensure purity and optimal performance in synthetic applications.
2-(N-benzyl4-methylbenzenesulfonamido)acetic acid structure
20158-69-4 structure
Product Name:2-(N-benzyl4-methylbenzenesulfonamido)acetic acid
CAS No:20158-69-4
MF:C16H17NO4S
MW:319.37548327446
CID:909158
PubChem ID:294713
Update Time:2025-10-29

2-(N-benzyl4-methylbenzenesulfonamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
    • 2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid
    • N-Benzyl-N-[(4-methylphenyl)sulfonyl]glycine
    • AC1L6MID
    • CHEMBL1487624
    • N-(4-methylbenzenesulfonyl)-N-benzylglycine
    • N-benzyl-N-(toluene-4-sulfonyl)-glycine
    • N-Benzyl-N-(toluol-4-sulfonyl)-glycin
    • N-p-Toluolsulfonyl-N-benzyl-glycin
    • NSC163629
    • Oprea1_224021
    • Oprea1_755156
    • p-Toluolsulfonsaeure-carboxymethylbenzylamid
    • SureCN5191217
    • 2-(N-benzyl4-methylbenzenesulfonamido)acetic acid
    • F2189-0998
    • DTXSID10303933
    • N-benzyl-N-tosylglycine
    • EU-0063289
    • Glycine, N-[(4-methylphenyl)sulfonyl]-N-(phenylmethyl)-
    • 20158-69-4
    • SCHEMBL5191217
    • BDBM50484943
    • SMR000031512
    • CS-0328372
    • MFCD00531206
    • 2-(N-benzyl-4-methylphenylsulfonamido)aceticacid
    • KVTANZMSACMJTP-UHFFFAOYSA-N
    • AKOS000297249
    • SR-01000093489
    • SR-01000093489-1
    • MLS000095964
    • DB-337785
    • NSC-163629
    • HMS2463F18
    • ALBB-020395
    • MDL: MFCD00531206
    • Inchi: 1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19)
    • InChI Key: KVTANZMSACMJTP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N(CC(=O)O)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 319.08791
  • Monoisotopic Mass: 319.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 74.68
  • LogP: 3.35130

2-(N-benzyl4-methylbenzenesulfonamido)acetic acid Pricemore >>

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Additional information on 2-(N-benzyl4-methylbenzenesulfonamido)acetic acid

2-(N-benzyl-4-methylbenzenesulfonamido)acetic Acid (CAS No. 20158-69-4): An Overview of Its Properties, Applications, and Recent Research

2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid (CAS No. 20158-69-4) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique structural features, which include a benzyl group, a methylbenzenesulfonamide moiety, and an acetic acid functional group. These structural elements contribute to its diverse chemical properties and potential biological activities.

The molecular formula of 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid is C15H16N2O3S, and its molecular weight is 304.35 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

In the pharmaceutical industry, 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid has garnered significant attention due to its potential as a building block for the synthesis of more complex molecules with therapeutic properties. Recent studies have explored its use as an intermediate in the development of anti-inflammatory agents, antiviral drugs, and anticancer compounds. The sulfonamide moiety in the molecule is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design.

A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the use of 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid as a precursor for the synthesis of novel sulfonamide derivatives with enhanced anti-inflammatory activity. The researchers found that these derivatives exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This finding opens up new avenues for the development of more effective and safer anti-inflammatory drugs.

Beyond its pharmaceutical applications, 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid has also been explored for its potential in materials science. A study published in the Journal of Materials Chemistry B in 2022 reported the use of this compound as a functional monomer in the synthesis of stimuli-responsive polymers. The resulting polymers showed excellent sensitivity to changes in pH and temperature, making them suitable for various biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The synthetic accessibility of 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid has been well-documented in the literature. A common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate, followed by nucleophilic acylation with chloroacetic acid or bromoacetic acid. This multi-step process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In addition to its synthetic utility, 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid has been studied for its environmental impact. A recent environmental assessment conducted by researchers at the University of California found that this compound exhibits low toxicity to aquatic organisms and does not bioaccumulate significantly in ecosystems. These findings suggest that it can be used safely in industrial processes without posing significant environmental risks.

The future prospects for 2-(N-benzyl-4-methylbenzenesulfonamido)acetic acid are promising. Ongoing research is focused on optimizing its properties for specific applications and exploring new synthetic pathways to improve its efficiency and cost-effectiveness. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in various scientific and industrial fields.

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